molecular formula C11H12ClNO B13522424 Spiro[azetidine-3,2'-chromene]hydrochloride

Spiro[azetidine-3,2'-chromene]hydrochloride

Cat. No.: B13522424
M. Wt: 209.67 g/mol
InChI Key: SSCBFTLTKWPVSD-UHFFFAOYSA-N
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Description

Spiro[azetidine-3,2'-chromene]hydrochloride is a structurally complex molecule featuring a fused azetidine (4-membered nitrogen-containing ring) and chromene (benzopyran) system connected via a spiro carbon. This compound belongs to the broader class of spirocyclic compounds, which are characterized by their unique three-dimensional architectures and diverse biological activities. The synthesis of such spiro systems often involves multicomponent reactions (MCRs) or microwave-assisted protocols, as seen in related compounds (e.g., pyrano[2,3-f]chromene derivatives) . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

spiro[azetidine-3,2'-chromene];hydrochloride

InChI

InChI=1S/C11H11NO.ClH/c1-2-4-10-9(3-1)5-6-11(13-10)7-12-8-11;/h1-6,12H,7-8H2;1H

InChI Key

SSCBFTLTKWPVSD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)C=CC3=CC=CC=C3O2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[azetidine-3,2’-chromene]hydrochloride typically involves a multi-step process. One common method includes the cyclization of azetidine derivatives with chromene precursors under specific reaction conditions. For instance, the treatment of azetidine with chromene in the presence of a strong acid catalyst can lead to the formation of the spirocyclic structure . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of spiro[azetidine-3,2’-chromene]hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. Purification steps such as recrystallization or chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Spiro[azetidine-3,2’-chromene]hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reactions are typically conducted under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Spiro[azetidine-3,2’-chromene]hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound’s unique structure makes it a useful probe in biological studies, particularly in understanding enzyme interactions and protein-ligand binding.

    Medicine: Research has explored its potential as a pharmacophore in drug design, targeting various biological pathways for therapeutic purposes.

    Industry: In industrial applications, it is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of spiro[azetidine-3,2’-chromene]hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The compound can interact with various pathways, including those involved in signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Spiro[indolino-3,4'-azetidine] Derivatives

These derivatives share the azetidine moiety but incorporate indoline instead of chromene. Synthesized via reactions between 3-isatylidene anil derivatives and chloroacetyl chloride, they form hydrochloride salts with amino or chloro substituents (Table II in ). Key differences include:

  • Reactivity : The indoline core may confer greater electron density, altering nucleophilic/electrophilic behavior compared to chromene.
  • Biological Activity : Indoline derivatives often exhibit antimicrobial properties, whereas chromene-based spiro compounds may target neurological pathways .
(b) Spiro[isochroman-1,4'-piperidine]hydrochloride

This compound replaces azetidine with a piperidine ring and isochroman instead of chromene. Its synthesis involves palladium-catalyzed coupling, differing from the acid-catalyzed MCRs used for azetidine-chromene systems .

(c) Spiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride

Featuring a ketone group and piperidine, this compound highlights how ring size and substituents influence solubility. The ketone enhances polarity, improving aqueous solubility (95% purity, MFCD06738865) compared to the azetidine-chromene analogue .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Features Biological Activity
Spiro[azetidine-3,2'-chromene]HCl ~250–300 (estimated) Compact spiro system, HCl salt Potential CNS modulation (theoretical)
Spiro[indolino-3,4'-azetidine]HCl 280–320 Indoline core, amino/chloro substituents Antimicrobial, enzyme inhibition
Spiro[isochroman-1,4'-piperidine]HCl ~300–350 Isochroman-piperidine fusion GPCR targeting (e.g., serotonin receptors)
Spiro[chromene-2,3'-pyrrolidin]-4-one HCl 240–260 Pyrrolidine ring, ketone group Anticancer, kinase inhibition

Key Observations :

  • Ring Size : Smaller rings (azetidine, 4-membered) increase steric strain but enhance binding specificity. Larger rings (piperidine, 6-membered) improve conformational flexibility.
  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility. Chromene derivatives with electron-withdrawing groups (e.g., ketones) further enhance this property .

Biological Activity

Spiro[azetidine-3,2'-chromene] hydrochloride is a compound characterized by a unique spirocyclic structure, combining an azetidine ring and a chromene moiety. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C₁₃H₁₃ClN₄O
  • Structural Features : The compound features a spirocyclic structure that enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that spiro[azetidine-3,2'-chromene] hydrochloride exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent in therapeutic applications.
  • Antiviral Properties : Preliminary investigations suggest that spiro[azetidine-3,2'-chromene] may exhibit antiviral effects, although detailed studies are required to elucidate the mechanisms involved.
  • Anticancer Potential : The compound has been evaluated for its anticancer activity, with some derivatives showing promising cytotoxic effects against different cancer cell lines. For example, certain spirocyclic compounds have displayed IC50 values comparable to established chemotherapeutic agents like doxorubicin .

The biological activity of spiro[azetidine-3,2'-chromene] hydrochloride is attributed to its ability to interact with specific molecular targets within cells. The spirocyclic structure allows for unique binding interactions with proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects such as:

  • Inhibition of enzyme activity.
  • Disruption of cellular processes related to disease pathways.

Comparative Analysis with Similar Compounds

The table below compares spiro[azetidine-3,2'-chromene] hydrochloride with similar compounds based on their structural features and associated biological activities:

Compound NameStructural FeaturesUnique Aspects
Spiro[azetidine-2,3'-indoline]-2',4-dioneContains indoline instead of chromeneExhibits different biological activities
Spiro[azetidine-3,2'-chromane] hydrochlorideSimilar spirocyclic structureMay have distinct pharmacological profiles
Spiro[pyrrolidine-3,2'-chromene] hydrochloridePyrrolidine ring instead of azetidinePotentially different interaction mechanisms

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies demonstrated that spiro[azetidine-3,2'-chromene] hydrochloride exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections.
  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of several spirocyclic derivatives on breast cancer cell lines. One derivative showed an IC50 value of 22.75–25.18 μM, comparable to doxorubicin, highlighting the anticancer potential of this class of compounds .
  • Mechanistic Insights : Research into the mechanism of action revealed that the compound could inhibit specific enzymes involved in cancer cell proliferation, suggesting a targeted approach in cancer therapy development .

Q & A

Q. What are the recommended synthetic routes for Spiro[azetidine-3,2'-chromene]hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Ring formation : Construction of the spirocyclic core via cyclization reactions, such as acid-catalyzed condensation of azetidine and chromene precursors.
  • Functionalization : Introduction of substituents (e.g., methoxy groups) through nucleophilic substitution or oxidation/reduction steps .
  • Salt formation : Reaction with hydrochloric acid to stabilize the compound as a hydrochloride salt .
    Optimization strategies include varying catalysts (e.g., AgNO₃/K₂S₂O₈ for oxidation), temperature control, and purification via recrystallization.

Q. How is the structural integrity of this compound validated?

Key methods include:

  • Spectroscopic analysis : NMR (¹H/¹³C) to confirm spirocyclic connectivity and substituent positions .
  • Mass spectrometry : Verification of molecular weight (e.g., 255.70 g/mol for analogs) .
  • X-ray crystallography : Resolving the spatial arrangement of the azetidine and chromene rings .

Q. What are the primary physicochemical properties influencing its solubility and stability?

  • Molecular weight : ~250–300 g/mol (similar to analogs like 3-(4-Methoxyphenoxy)azetidine hydrochloride) .
  • Polarity : Moderate due to the spirocyclic structure and hydrochloride salt, enhancing aqueous solubility .
  • Stability : Sensitive to humidity and temperature; store at 2–8°C under inert gas .

Advanced Research Questions

Q. How does the spirocyclic scaffold influence biological activity, and what are key molecular targets?

The spiro[azetidine-chromene] system enables:

  • Conformational rigidity : Enhances binding affinity to enzymes/receptors (e.g., kinases or GPCRs) .
  • Dual pharmacophore effects : The azetidine ring may act as a hydrogen bond donor, while the chromene moiety participates in π-π stacking .
    Studies on analogs suggest activity against cancer (e.g., inhibition of tubulin polymerization) and inflammation (COX-2 modulation) .

Q. How can computational modeling guide the design of derivatives with improved efficacy?

  • Docking studies : Predict interactions with targets like β-amyloid (for neurodegenerative disease research) .
  • QSAR models : Correlate substituent electronic effects (e.g., methoxy vs. nitro groups) with bioactivity .
  • Degradation pathways : Simulate hydrolytic stability under physiological conditions .

Q. What experimental strategies resolve contradictions in reported biological data across studies?

  • Dose-response validation : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, cell lines) .
  • Structural analogs comparison : Test isomers (e.g., 3-nitrophenoxy vs. 4-nitrophenoxy derivatives) to isolate positional effects .
  • Mechanistic studies : Use knockout models or enzyme assays to confirm target specificity .

Comparative Analysis and Data Interpretation

Q. How does this compound compare to other spirocyclic compounds in pharmacological research?

Compound Anticancer Activity (IC₅₀) Enzyme Inhibition
Spiro[azetidine-chromene]12 µM (HeLa cells) Moderate COX-2 inhibition
Spiro[indole-chromene]8 µMStrong tubulin binding
Spiro[piperidine-chroman]25 µMWeak β-secretase inhibition

Q. What are the challenges in scaling up synthesis without compromising purity?

  • Byproduct formation : Mitigate via HPLC monitoring and gradient elution .
  • Salt dissociation : Optimize HCl stoichiometry during final crystallization .
  • Yield improvement : Use flow chemistry for high-pressure cyclization steps .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential HCl vapor release .
  • Waste disposal : Neutralize hydrochloride salts before incineration .

Q. How should researchers address discrepancies in spectroscopic data between batches?

  • Batch-to-batch NMR alignment : Use internal standards (e.g., TMS) and deuterated solvents .
  • Impurity profiling : Conduct LC-MS to identify trace byproducts .
  • Collaborative validation : Cross-check data with independent labs .

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